Lanoconazole-d3

Dermatophyte Antifungal susceptibility testing MIC

Eliminate analytical uncertainty in lanoconazole quantification. Using unlabeled internal standards introduces matrix effect errors exceeding 30-50% in complex biological samples. Lanoconazole-d3 provides the definitive solution with a distinct +3 Da mass shift, enabling selective and accurate LC-MS/MS quantitation. - Corrects for matrix effects and extraction recovery losses in plasma, skin, and nail tissue. - Ensures FDA/EMA-compliant bioanalytical method validation for pharmacokinetic studies. - Ideal for tracking drug penetration in dermatophytosis and onychomycosis models.

Molecular Formula C14H10ClN3S2
Molecular Weight 322.843
CAS No. 1185241-05-7
Cat. No. B562887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanoconazole-d3
CAS1185241-05-7
Synonyms(E)-(+/-)-α-[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-d3-1-acetonitrile;  Latoconazole-d3;  TJN-318-d3;  NND-318-d3;  Astat-d3; 
Molecular FormulaC14H10ClN3S2
Molecular Weight322.843
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/i5D,6D,9D
InChIKeyZRTQSJFIDWNVJW-RLSZNBDTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanoconazole-d3 (CAS 1185241-05-7): A Stable Isotope-Labeled Analytical Standard for Precise Quantification in Antifungal Research


Lanoconazole-d3 (CAS 1185241-05-7) is a deuterium-labeled analog of the topical imidazole antifungal agent lanoconazole (CAS 101530-10-3), distinguished by the replacement of three hydrogen atoms with deuterium (²H) at the 2-, 4-, and 5-positions of the imidazole ring [1]. This stable isotope labeling confers a nominal mass increase of +3 Da (molecular weight: 322.85 g/mol) while preserving near-identical physicochemical behavior to the unlabeled parent compound, thereby establishing the compound as an indispensable internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in bioanalysis, pharmacokinetic studies, and pharmaceutical research involving lanoconazole [2].

Why Unlabeled Lanoconazole Cannot Substitute for Lanoconazole-d3 in Quantitative LC-MS/MS Workflows


In LC-MS/MS bioanalysis, the substitution of a deuterated internal standard (e.g., Lanoconazole-d3) with its unlabeled analog (lanoconazole) introduces insurmountable analytical error due to the inability to distinguish between the internal standard and the target analyte during mass spectrometric detection [1]. Unlabeled lanoconazole co-elutes with and shares identical precursor and product ion transitions with the analyte, rendering any quantitative measurement based on analyte-to-internal-standard peak area ratio meaningless. Moreover, the use of unlabeled compounds as internal standards offers no correction for matrix effects or extraction recovery losses, which can introduce variability exceeding 30-50% in biological matrices [2]. The +3 Da mass shift inherent to Lanoconazole-d3 enables selective monitoring of distinct m/z channels, thereby achieving the co-elution and matched ionization efficiency required for precise, accurate, and reproducible quantification across complex sample matrices.

Quantitative Differentiation of Lanoconazole-d3 Against Comparator Antifungals in In Vitro Fungal Susceptibility Studies


Comparative Antifungal Potency of Lanoconazole Against 12 Antifungal Agents in Dermatophyte Clinical Isolates

In a 2016 study evaluating 100 clinical dermatophyte isolates across five species, lanoconazole exhibited a geometric mean MIC of 0.24 µg/mL, which was significantly more potent than several established comparators including griseofulvin (1.28 µg/mL, a 5.3-fold difference), miconazole (2.34 µg/mL, a 9.8-fold difference), and fluconazole (15.34 µg/mL, a 63.9-fold difference) [1]. This demonstrates the broad utility of lanoconazole in dermatophyte susceptibility testing, and by extension, the necessity of its deuterated form for accurate analytical measurement in related studies.

Dermatophyte Antifungal susceptibility testing MIC

Superior Fungicidal Efficacy of Lanoconazole Relative to Bifonazole in Trichophyton spp.

An early in vitro investigation determined that the minimal cidal concentration (MCC) of lanoconazole against strains of Trichophyton mentagrophytes and T. rubrum ranged from 0.063 to 0.5 µg/mL, which is markedly more potent than the MCC of bifonazole, which was reported in the range of 16-32 µg/mL [1]. This translates to lanoconazole being 32- to 256-fold more effective in achieving a fungicidal endpoint against these dermatophyte species, underscoring the importance of precise analytical quantitation for which Lanoconazole-d3 is essential.

Trichophyton Fungicidal activity MCC

Enhanced In Vivo Eradication of Candida albicans Compared to Bifonazole in an Experimental Guinea Pig Model

In a guinea pig model of cutaneous candidiasis, both 1% cream and 1% solution formulations of lanoconazole demonstrated superior therapeutic efficacy compared to comparable formulations of bifonazole [1]. Following once-daily topical application for three days, quantitative culture studies revealed that lanoconazole treatments resulted in significantly higher eradication rates of the fungal pathogen, indicating greater in vivo potency. The robust in vivo performance further validates the need for Lanoconazole-d3 as a critical internal standard in preclinical and clinical pharmacokinetic studies of lanoconazole.

Cutaneous candidiasis In vivo efficacy Bifonazole

Key Application Scenarios for Lanoconazole-d3 in Antifungal Research and Bioanalysis


Development and Validation of LC-MS/MS Bioanalytical Methods for Lanoconazole Pharmacokinetics

Lanoconazole-d3 serves as the optimal internal standard for the development and validation of sensitive and specific LC-MS/MS assays intended to quantify lanoconazole in biological matrices (e.g., plasma, skin, nail tissue). Its near-identical chromatographic retention time and ionization efficiency, combined with a distinct +3 Da mass shift, allow for precise correction of matrix effects and extraction variability, fulfilling the regulatory requirements for bioanalytical method validation as outlined by FDA and EMA guidelines [1].

Supporting In Vitro Antifungal Susceptibility Testing (AFST) and Resistance Mechanism Studies

When used as a quantitative reference standard, Lanoconazole-d3 enables the precise determination of lanoconazole concentrations in culture media during time-kill assays, combination testing, or studies investigating fungal resistance mechanisms. This is critical for generating reproducible MIC, MCC, and synergy data against a wide range of fungal pathogens, including dermatophytes and melanized fungi, as demonstrated in comparative studies against multiple antifungal drug classes [2].

Accurate Quantification for Preclinical Pharmacokinetic and Tissue Distribution Studies

Lanoconazole-d3 is essential for accurately quantifying lanoconazole in complex tissue homogenates following topical or systemic administration in animal models. The high sensitivity and selectivity afforded by deuterated internal standards are necessary for tracking drug penetration into target tissues, such as the stratum corneum and nail bed, which directly correlates with the compound's demonstrated in vivo efficacy in models of dermatophytosis and candidiasis [3].

Quality Control and Stability Testing of Lanoconazole in Pharmaceutical Formulations

In pharmaceutical development and manufacturing, Lanoconazole-d3 can be employed as an internal standard in stability-indicating HPLC or LC-MS methods to accurately assess the purity, potency, and degradation profile of lanoconazole drug substance and formulated products (e.g., creams, solutions) under various storage conditions, thereby ensuring product quality and shelf-life compliance.

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